N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoro-methylphenyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine
- ABT-869 (Linifanib)
Uniqueness
N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyrazole ring and a fluoro-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C12H12FN3O |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12FN3O/c1-8-3-4-9(13)10(7-8)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
InChI Key |
WFNPKQYEKKBWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=NN2C |
Origin of Product |
United States |
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